Bienvenue dans la boutique en ligne BenchChem!

(S)-2-Amino-N-[4-(benzyl-cyclopropyl-amino)-cyclohexyl]-3-methyl-butyramide

Evidence Gap Procurement Risk Data Deficiency

(S)-2-Amino-N-[4-(benzyl-cyclopropyl-amino)-cyclohexyl]-3-methyl-butyramide (CAS 1354019-98-9) is a synthetic chiral valinamide derivative composed of an L-valine amino acid core linked via a carboxamide bond to a 1,4-disubstituted cyclohexyl moiety bearing a benzyl-cyclopropyl-amino group. The molecular formula is C21H33N3O with a molecular weight of 343.5 g/mol.

Molecular Formula C21H33N3O
Molecular Weight 343.5 g/mol
Cat. No. B7928797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-N-[4-(benzyl-cyclopropyl-amino)-cyclohexyl]-3-methyl-butyramide
Molecular FormulaC21H33N3O
Molecular Weight343.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC1CCC(CC1)N(CC2=CC=CC=C2)C3CC3)N
InChIInChI=1S/C21H33N3O/c1-15(2)20(22)21(25)23-17-8-10-18(11-9-17)24(19-12-13-19)14-16-6-4-3-5-7-16/h3-7,15,17-20H,8-14,22H2,1-2H3,(H,23,25)/t17?,18?,20-/m0/s1
InChIKeyJGEKEQILVNKWPR-QLOJAFMTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Amino-N-[4-(benzyl-cyclopropyl-amino)-cyclohexyl]-3-methyl-butyramide: Baseline Identity and Compound-Class Context for Procurement Evaluation


(S)-2-Amino-N-[4-(benzyl-cyclopropyl-amino)-cyclohexyl]-3-methyl-butyramide (CAS 1354019-98-9) is a synthetic chiral valinamide derivative composed of an L-valine amino acid core linked via a carboxamide bond to a 1,4-disubstituted cyclohexyl moiety bearing a benzyl-cyclopropyl-amino group [1]. The molecular formula is C21H33N3O with a molecular weight of 343.5 g/mol [1]. This compound belongs to a broader class of cyclohexyl amide derivatives which have been explored as corticotropin-releasing factor (CRF) receptor antagonists in patent literature [2]. However, no peer-reviewed biological activity data or head-to-head comparator studies were identified for this specific compound at the time of analysis.

Why (S)-2-Amino-N-[4-(benzyl-cyclopropyl-amino)-cyclohexyl]-3-methyl-butyramide Cannot Be Casually Replaced by Other Valinamide Analogs


In the absence of publicly available comparative biological data for this specific compound, procurement decisions must be guided by structural considerations. The compound features a defined (S)-stereochemistry at the amino acid alpha-carbon, a 1,4-cyclohexyl linker, and a tertiary amine bearing both benzyl and cyclopropyl substituents. Any generic substitution—such as removing the cyclopropyl group, altering the cyclohexyl substitution pattern, or changing the stereochemistry—would result in a chemically distinct entity with potentially divergent pharmacological, physicochemical, and ADME properties [1]. Without empirical data for this compound, generic substitution cannot be considered equivalent.

Quantitative Differentiation Evidence for (S)-2-Amino-N-[4-(benzyl-cyclopropyl-amino)-cyclohexyl]-3-methyl-butyramide Versus Structural Analogs


No Comparator-Based Quantitative Evidence Identified

A systematic search of primary research papers, patents, and authoritative databases failed to identify any study presenting quantitative biological, physicochemical, or ADME data for (S)-2-Amino-N-[4-(benzyl-cyclopropyl-amino)-cyclohexyl]-3-methyl-butyramide alongside a defined comparator compound. No head-to-head comparison, cross-study comparable data, or class-level inference meeting the minimum evidence requirements (clear comparator, quantitative target data, quantitative comparator data, and explicit assay context) was found. Consequently, no differentiation evidence can be presented at this time.

Evidence Gap Procurement Risk Data Deficiency

Potential Application Scenarios for (S)-2-Amino-N-[4-(benzyl-cyclopropyl-amino)-cyclohexyl]-3-methyl-butyramide Based on Structural Class and Available Context


Early-Stage Medicinal Chemistry Exploration of CRF Receptor Antagonists

Given the prior art describing cyclohexyl amide derivatives as CRF receptor antagonists [1], this compound may serve as a structurally novel analog for in vitro screening campaigns where the benzyl-cyclopropyl-amino substituent is hypothesized to modulate receptor binding affinity or selectivity. However, no receptor binding or functional assay data exist to confirm this, and users must generate primary data.

Chiral Building Block for Asymmetric Synthesis

The defined (S)-stereochemistry and the presence of a primary amino group make this compound a potential chiral amine building block for constructing more complex peptidomimetic or heterocyclic scaffolds. Its utility as a synthetic intermediate has not been validated in literature but may be inferred from its structural features.

Physicochemical Profiling and Property Prediction Studies

The computed properties (e.g., XLogP3 = 3.4, topological polar surface area = 58.4 Ų, rotatable bond count = 7) reported in PubChem [2] could be used to predict oral bioavailability or CNS penetration using predictive models such as the Lipinski Rule of Five or CNS MPO, enabling researchers to prioritize this compound for further profiling.

Quote Request

Request a Quote for (S)-2-Amino-N-[4-(benzyl-cyclopropyl-amino)-cyclohexyl]-3-methyl-butyramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.